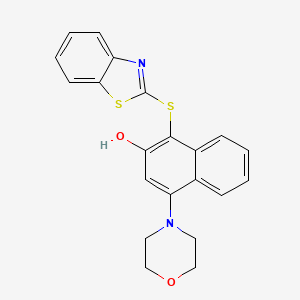![molecular formula C30H28ClN3O3S B11079289 Tert-butyl 4-(4-chlorophenyl)-5-cyano-2-methyl-6-{[2-(naphthalen-2-ylamino)-2-oxoethyl]sulfanyl}-1,4-dihydropyridine-3-carboxylate](/img/structure/B11079289.png)
Tert-butyl 4-(4-chlorophenyl)-5-cyano-2-methyl-6-{[2-(naphthalen-2-ylamino)-2-oxoethyl]sulfanyl}-1,4-dihydropyridine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
TERT-BUTYL 4-(4-CHLOROPHENYL)-5-CYANO-2-METHYL-6-{[2-(2-NAPHTHYLAMINO)-2-OXOETHYL]SULFANYL}-1,4-DIHYDRO-3-PYRIDINECARBOXYLATE is a complex organic compound with a multifaceted structure It features a pyridine ring, a cyano group, and a tert-butyl group, among other functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of TERT-BUTYL 4-(4-CHLOROPHENYL)-5-CYANO-2-METHYL-6-{[2-(2-NAPHTHYLAMINO)-2-OXOETHYL]SULFANYL}-1,4-DIHYDRO-3-PYRIDINECARBOXYLATE typically involves multi-step organic reactionsCommon reagents used in these reactions include tert-butyl chloride, 4-chlorobenzaldehyde, and various catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
TERT-BUTYL 4-(4-CHLOROPHENYL)-5-CYANO-2-METHYL-6-{[2-(2-NAPHTHYLAMINO)-2-OXOETHYL]SULFANYL}-1,4-DIHYDRO-3-PYRIDINECARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
TERT-BUTYL 4-(4-CHLOROPHENYL)-5-CYANO-2-METHYL-6-{[2-(2-NAPHTHYLAMINO)-2-OXOETHYL]SULFANYL}-1,4-DIHYDRO-3-PYRIDINECARBOXYLATE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism by which TERT-BUTYL 4-(4-CHLOROPHENYL)-5-CYANO-2-METHYL-6-{[2-(2-NAPHTHYLAMINO)-2-OXOETHYL]SULFANYL}-1,4-DIHYDRO-3-PYRIDINECARBOXYLATE exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. This can lead to various biological effects, depending on the target and the context of the interaction .
Comparison with Similar Compounds
Similar Compounds
4-tert-Butyl-4-chlorobutyrophenone: This compound shares the tert-butyl and chlorophenyl groups but lacks the pyridine ring and other functional groups present in TERT-BUTYL 4-(4-CHLOROPHENYL)-5-CYANO-2-METHYL-6-{[2-(2-NAPHTHYLAMINO)-2-OXOETHYL]SULFANYL}-1,4-DIHYDRO-3-PYRIDINECARBOXYLATE.
4,4′,4″-Tri-tert-butyl-2,2′6′,2″-terpyridine: This compound contains multiple tert-butyl groups and a pyridine ring but differs in its overall structure and functional groups.
Uniqueness
The uniqueness of TERT-BUTYL 4-(4-CHLOROPHENYL)-5-CYANO-2-METHYL-6-{[2-(2-NAPHTHYLAMINO)-2-OXOETHYL]SULFANYL}-1,4-DIHYDRO-3-PYRIDINECARBOXYLATE lies in its combination of functional groups and its potential for diverse applications in various fields. Its structure allows for specific interactions with molecular targets, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C30H28ClN3O3S |
|---|---|
Molecular Weight |
546.1 g/mol |
IUPAC Name |
tert-butyl 4-(4-chlorophenyl)-5-cyano-2-methyl-6-[2-(naphthalen-2-ylamino)-2-oxoethyl]sulfanyl-1,4-dihydropyridine-3-carboxylate |
InChI |
InChI=1S/C30H28ClN3O3S/c1-18-26(29(36)37-30(2,3)4)27(20-9-12-22(31)13-10-20)24(16-32)28(33-18)38-17-25(35)34-23-14-11-19-7-5-6-8-21(19)15-23/h5-15,27,33H,17H2,1-4H3,(H,34,35) |
InChI Key |
WLHONIREPFARLX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C(=C(N1)SCC(=O)NC2=CC3=CC=CC=C3C=C2)C#N)C4=CC=C(C=C4)Cl)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(2-imino-4-oxo-1,3-thiazolidin-3-yl)-1,2,5-oxadiazol-3-yl]acetamide](/img/structure/B11079207.png)
![3-Amino-2-[(3,4-diethoxyphenyl)acetyl]-5-phenylcyclohex-2-en-1-one](/img/structure/B11079210.png)

![N-[4-cyano-5-methyl-2-oxo-3-(trifluoromethyl)-2,3-dihydro-1H-pyrrol-3-yl]-3-phenylpropanamide](/img/structure/B11079218.png)
![1-({6-[(2-Hydroxy-3-phenoxypropyl)amino]hexyl}amino)-4-phenoxybutan-2-ol](/img/structure/B11079223.png)
![N-[2-methoxy-5-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)benzyl]propanamide](/img/structure/B11079231.png)
![2-Ethyl-1-{[2-(2-hydroxyethoxy)ethyl]amino}-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11079236.png)
![N-[(Adamantan-1-YL)methyl]-3-chloro-5-(2-methoxyphenyl)-7-(trifluoromethyl)-4H5H6H7H-pyrazolo[15-A]pyrimidine-2-carboxamide](/img/structure/B11079247.png)
![3-[4-(3-chlorophenyl)piperazin-1-yl]-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B11079253.png)
![11-(3-fluorophenyl)-3-(4-methoxyphenyl)-10-(trifluoroacetyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11079259.png)
![N-[2-(3,4-dichlorophenoxy)-5-(trifluoromethyl)phenyl]-1-methoxynaphthalene-2-carboxamide](/img/structure/B11079263.png)
![2-{[5-(2,4-dichlorophenyl)-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-trichlorophenyl)acetamide](/img/structure/B11079277.png)
![N-(4-fluorophenyl)-3-methoxy-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzamide](/img/structure/B11079287.png)
![1-benzyl-5-[({[1-(4-chlorophenyl)-1H-tetrazol-5-yl]sulfanyl}acetyl)amino]-N-(2-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B11079294.png)
